molecular formula C27H38N4O B10997511 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

Cat. No.: B10997511
M. Wt: 434.6 g/mol
InChI Key: FOMYCKIOLAKXKC-UHFFFAOYSA-N
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Description

2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a benzimidazole moiety, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclohexyl ring functionalization: Introduction of the tert-butyl group can be done via Friedel-Crafts alkylation.

    Benzimidazole synthesis: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the pyrrole and benzimidazole moieties with the cyclohexyl ring through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like mCPBA or KMnO4.

    Reduction: The benzimidazole moiety can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: mCPBA, KMnO4, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: Br2, Cl2, HNO3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives, while reduction of the benzimidazole moiety can yield dihydrobenzimidazole derivatives.

Scientific Research Applications

2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The pyrrole and benzimidazole moieties can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide apart from similar compounds is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both pyrrole and benzimidazole moieties provides a versatile platform for further functionalization and optimization for specific applications.

Properties

Molecular Formula

C27H38N4O

Molecular Weight

434.6 g/mol

IUPAC Name

2-(4-tert-butyl-1-pyrrol-1-ylcyclohexyl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C27H38N4O/c1-26(2,3)21-13-15-27(16-14-21,31-18-7-8-19-31)20-25(32)28-17-9-12-24-29-22-10-5-6-11-23(22)30(24)4/h5-8,10-11,18-19,21H,9,12-17,20H2,1-4H3,(H,28,32)

InChI Key

FOMYCKIOLAKXKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)NCCCC2=NC3=CC=CC=C3N2C)N4C=CC=C4

Origin of Product

United States

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